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Compound of Interest

Compound Name: BI-1230

Cat. No.: B10787416 Get Quote

For Research Use Only. Not for human use.

This technical guide provides an in-depth overview of the chemical structure, properties, and

biological activity of BI-1230, a potent and selective inhibitor of the Hepatitis C Virus (HCV)

NS3/4A protease. This document is intended for researchers, scientists, and drug development

professionals interested in the pre-clinical profile of this compound.

Chemical Structure and Properties
BI-1230 is a complex macrocyclic molecule developed by Boehringer Ingelheim. While the

formal IUPAC name is not publicly available, its chemical identity is well-defined by its CAS

number and structural representations.

Chemical Structure:

BI-1230 Chemical Structure

Table 1: Chemical and Physical Properties of BI-1230
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Property Value Source

CAS Number 849022-32-8 --INVALID-LINK--

Molecular Formula C42H52N6O9S --INVALID-LINK--

Molecular Weight 816.96 g/mol --INVALID-LINK--

SMILES

O=C(--INVALID-LINK--

(C1)NC(--INVALID-LINK--

C)=O)=N5)=NC6=C(C)C(OC)=

CC=C46)C7">C@@([H])N7C2

=O)=O)O

--INVALID-LINK--

Physical Appearance Powder --INVALID-LINK--

Storage Conditions

2 years at -20°C (Powder)2

weeks at 4°C in DMSO6

months at -80°C in DMSO

--INVALID-LINK--

Biological Activity
BI-1230 is a single-digit nanomolar inhibitor of the HCV NS3/4A protease, an enzyme essential

for viral replication.[1] Its high potency and selectivity make it a valuable tool for in vitro and in

vivo studies of HCV.

In Vitro Activity
BI-1230 has demonstrated potent inhibition of HCV NS3 protease activity and viral RNA

replication in cell-based assays.

Table 2: In Vitro Activity of BI-1230
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Assay Genotype IC50 / EC50
Experimental
Conditions

Source

Enzymatic Assay Not Specified IC50: 6.7 nM
60 min

incubation
--INVALID-LINK--

Cell-based

HCVPV RNA

replication

Luciferase

reporter assay

1a EC50: 4.6 nM
72 hours, in

Huh7 cells
--INVALID-LINK--

Cell-based

HCVPV RNA

replication

Luciferase

reporter assay

1b EC50: <1.8 nM
72 hours, in

Huh7 cells
--INVALID-LINK--

In Vivo Pharmacokinetics
Pharmacokinetic studies in rats have shown that BI-1230 possesses good bioavailability and a

reasonable half-life.

Table 3: Pharmacokinetic Parameters of BI-1230 in Rats

Admini
stratio
n
Route

Dose Tmax Cmax
AUC0-
inf

CL Vss

Mean
Reside
nce
Time

F

Intraven

ous
2 mg/kg - - -

15

ml/min/

kg

2.05

L/kg

2.3

hours
-

Oral 5 mg/kg
1.8

hours
405 nM

2550

nM*h
- - - 42%

Source: --INVALID-LINK--
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Mechanism of Action: Inhibition of HCV NS3/4A
Protease
The primary mechanism of action of BI-1230 is the inhibition of the HCV NS3/4A serine

protease. This viral enzyme is crucial for the post-translational processing of the HCV

polyprotein, which is translated from the viral RNA genome. The NS3/4A protease cleaves the

polyprotein at specific sites to release mature non-structural proteins (NS3, NS4A, NS4B,

NS5A, and NS5B) that are essential for the formation of the viral replication complex. By

binding to the active site of the NS3/4A protease, BI-1230 blocks this cleavage process,

thereby preventing viral replication.
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Caption: Mechanism of action of BI-1230 in inhibiting HCV replication.
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Experimental Protocols
The following are representative protocols for the types of assays used to characterize HCV

NS3/4A protease inhibitors like BI-1230. These are generalized methods and may not reflect

the exact procedures used to generate the data presented in this guide.

HCV NS3/4A Protease Enzymatic Assay (FRET-based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the

purified NS3/4A protease. It utilizes a synthetic peptide substrate labeled with a fluorophore

and a quencher (Fluorescence Resonance Energy Transfer - FRET). Cleavage of the substrate

by the protease separates the fluorophore and quencher, resulting in an increase in

fluorescence.

Materials:

Recombinant HCV NS3/4A protease

FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-

glucopyranoside)

Test compound (BI-1230) dissolved in DMSO

96-well black microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of BI-1230 in DMSO.

Add a small volume of the diluted compound to the wells of the microplate.

Add the NS3/4A protease solution to the wells and incubate for a pre-determined time (e.g.,

15-30 minutes) at room temperature to allow for inhibitor binding.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b10787416?utm_src=pdf-body
https://www.benchchem.com/product/b10787416?utm_src=pdf-body
https://www.benchchem.com/product/b10787416?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiate the reaction by adding the FRET peptide substrate to all wells.

Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission

at 490 nm) at regular intervals for a specified period (e.g., 30-60 minutes).

Calculate the rate of reaction for each concentration of the inhibitor.

Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations

and fitting the data to a dose-response curve.
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Caption: Workflow for a FRET-based HCV NS3/4A protease enzymatic assay.
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Cell-Based HCV Replicon Assay (Luciferase Reporter)
This assay measures the ability of a compound to inhibit HCV RNA replication within host cells.

It uses a human hepatoma cell line (e.g., Huh7) that contains a subgenomic HCV replicon. This

replicon has been engineered to express a reporter gene, such as luciferase, whose activity is

directly proportional to the level of viral RNA replication.

Materials:

Huh7 cells harboring an HCV replicon with a luciferase reporter gene

Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and

antibiotics)

Test compound (BI-1230) dissolved in DMSO

96-well white, clear-bottom cell culture plates

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

Luminometer

Procedure:

Seed the HCV replicon cells into 96-well plates and allow them to adhere overnight.

Prepare serial dilutions of BI-1230 in cell culture medium.

Remove the existing medium from the cells and add the medium containing the different

concentrations of BI-1230.

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

After incubation, remove the medium and lyse the cells according to the luciferase assay kit

manufacturer's instructions.

Add the luciferase substrate to the cell lysate.

Measure the luminescence using a luminometer.
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Determine the EC50 value by plotting the luminescence signal against the inhibitor

concentrations and fitting the data to a dose-response curve. A parallel cytotoxicity assay

(e.g., using a CellTiter-Glo® assay) should be performed to ensure that the observed

reduction in luciferase activity is not due to cell death.
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Caption: Workflow for a cell-based HCV replicon assay with a luciferase reporter.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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